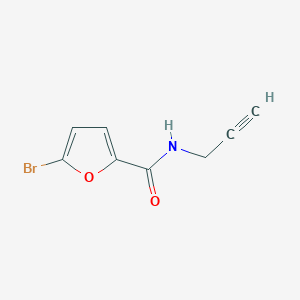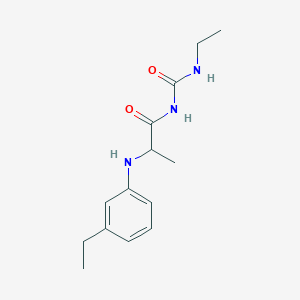![molecular formula C13H13FN2O2S B7468399 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide, also known as PF-04991532, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a key role in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide binds to an allosteric site on mGluR5, which enhances the receptor's response to glutamate, a major excitatory neurotransmitter in the brain. This results in an increase in intracellular calcium levels and activation of downstream signaling pathways, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has been shown to modulate several key neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways. It has been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory, and reduce synaptic depression, a process involved in the pathophysiology of depression and anxiety disorders. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has also been shown to reduce the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and anxiolytic effects.
実験室実験の利点と制限
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has several advantages for use in lab experiments, including its high potency, selectivity, and brain penetrance. It also exhibits a favorable pharmacokinetic profile, with good oral bioavailability and long half-life. However, its use in certain assays may be limited by its potential off-target effects and lack of subtype selectivity. It is also important to note that the effects of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide may vary depending on the experimental paradigm and animal model used.
将来の方向性
There are several potential future directions for research on 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide. One area of interest is its use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another potential application is in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide and to improve its selectivity and safety profile.
In conclusion, 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a PAM of mGluR5 has been extensively studied, and it exhibits a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its limitations and potential off-target effects should be carefully considered. Future research should focus on exploring its therapeutic potential in addiction, neuroinflammation, and other areas of interest.
合成法
The synthesis of 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzylamine in the presence of a suitable coupling agent. The resulting product is then purified using chromatographic techniques to obtain the final compound in high purity and yield.
科学的研究の応用
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and exhibit antipsychotic effects in preclinical models. 4-[(4-Fluorophenyl)methylamino]benzenesulfonamide has also been investigated for its potential use in the treatment of addiction, pain, and neuroinflammation.
特性
IUPAC Name |
4-[(4-fluorophenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-8,16H,9H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAMOQYWDALPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methylamino]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)
![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)



![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)